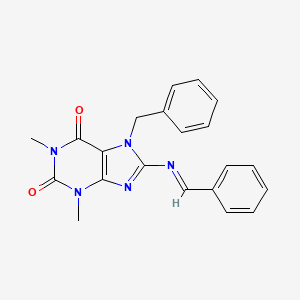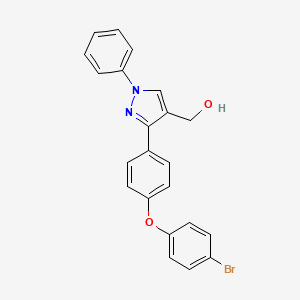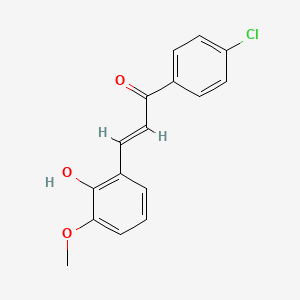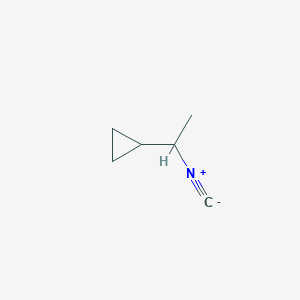![molecular formula C26H21BrO4 B12046123 ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B12046123.png)
ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a bromine atom, a phenyl group, and an ethyl ester functional group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Phenylation: The addition of a phenyl group to the compound.
Esterification: The formation of the ethyl ester functional group.
Alkylation: The attachment of the propenyl group to the oxygen atom.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve scaling up these reactions and optimizing conditions to increase yield and purity.
Analyse Des Réactions Chimiques
Ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the ester group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-bromo-5-{[(4-fluorobenzyl)oxy]}-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-{[(4-nitrobenzoyl)oxy]}-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-{[(4-chlorobenzoyl)oxy]}-2-phenyl-1-benzofuran-3-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the benzofuran ring. The differences in substituents can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of each compound.
Propriétés
Formule moléculaire |
C26H21BrO4 |
|---|---|
Poids moléculaire |
477.3 g/mol |
Nom IUPAC |
ethyl 6-bromo-2-phenyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H21BrO4/c1-2-29-26(28)24-20-16-23(30-15-9-12-18-10-5-3-6-11-18)21(27)17-22(20)31-25(24)19-13-7-4-8-14-19/h3-14,16-17H,2,15H2,1H3/b12-9+ |
Clé InChI |
BQTULJMUGNXMJO-FMIVXFBMSA-N |
SMILES isomérique |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC/C=C/C3=CC=CC=C3)Br)C4=CC=CC=C4 |
SMILES canonique |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC=CC3=CC=CC=C3)Br)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12046058.png)
![N'-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B12046064.png)



![[9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone](/img/structure/B12046082.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046088.png)







